![molecular formula C16H26N2 B3168342 2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine CAS No. 927974-92-3](/img/structure/B3168342.png)
2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine
Vue d'ensemble
Description
2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine is a chemical compound that belongs to the class of phenethylamines. It has gained significant attention in the scientific community due to its potential applications in research.
Mécanisme D'action
The exact mechanism of action of 2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a norepinephrine-dopamine reuptake inhibitor (NDRI). It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood, behavior, and cognition.
Biochemical and Physiological Effects:
2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which can result in improved mood, increased alertness, and enhanced cognitive function. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects, which may have potential therapeutic applications in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine in lab experiments is its high potency and selectivity. It has been shown to have a high affinity for serotonin, norepinephrine, and dopamine transporters, which makes it an ideal candidate for studying the effects of these neurotransmitters on the central nervous system. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been reported to have neurotoxic effects at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine. One area of research could focus on the development of new analogs with improved selectivity and potency. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound in the treatment of various neurological disorders. Furthermore, the potential neurotoxic effects of this compound could be further explored to better understand its limitations and potential risks.
Applications De Recherche Scientifique
2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine has been extensively used in scientific research for its potential applications in the field of pharmacology. It has been studied for its effects on the central nervous system and has shown promising results in the treatment of various neurological disorders such as depression, anxiety, and addiction.
Propriétés
IUPAC Name |
2-piperidin-1-yl-2-(4-propan-2-ylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c1-13(2)14-6-8-15(9-7-14)16(12-17)18-10-4-3-5-11-18/h6-9,13,16H,3-5,10-12,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMHLLSXRYCCFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CN)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




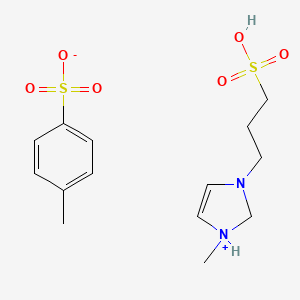
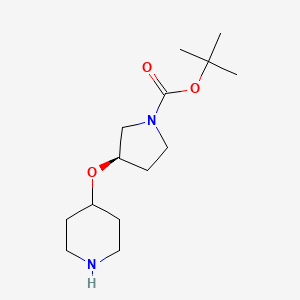
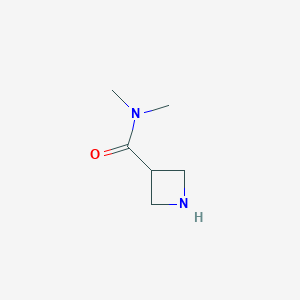
![6-(3-Methoxyphenyl)imidazo[2,1-b]thiazole](/img/structure/B3168287.png)

![[2-(1,3-Thiazol-2-yl)phenyl]methanamine](/img/structure/B3168310.png)


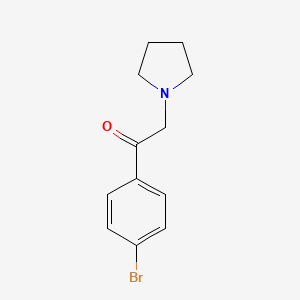


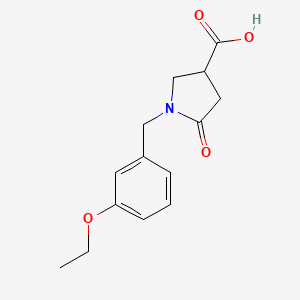
![3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B3168376.png)